molecular formula C17H19N5O B2811354 1-(prop-2-yn-1-yl)-N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]piperidine-4-carboxamide CAS No. 1280991-24-3

1-(prop-2-yn-1-yl)-N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]piperidine-4-carboxamide

Cat. No.: B2811354
CAS No.: 1280991-24-3
M. Wt: 309.373
InChI Key: YHWLMUHVWMARFX-UHFFFAOYSA-N
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Description

1-(prop-2-yn-1-yl)-N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]piperidine-4-carboxamide is a synthetic organic compound featuring a piperidine ring substituted with a carboxamide group, a pyridine ring, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(prop-2-yn-1-yl)-N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]piperidine-4-carboxamide typically involves multi-step organic synthesis. A common route includes:

    Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, the piperidine ring is functionalized to introduce the carboxamide group.

    Introduction of the Pyridine and Pyrazole Rings: The pyridine and pyrazole rings are introduced through nucleophilic substitution reactions, often using halogenated precursors.

    Alkyne Addition: The prop-2-yn-1-yl group is added via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-(prop-2-yn-1-yl)-N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the alkyne group to form diketones or carboxylic acids.

    Reduction: Reduction reactions can target the alkyne group, converting it to an alkene or alkane.

    Substitution: The pyridine and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing conditions.

    Substitution: Halogenated reagents and strong bases or acids are often used for substitution reactions.

Major Products:

    Oxidation Products: Diketones, carboxylic acids.

    Reduction Products: Alkenes, alkanes.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology and Medicine: In medicinal chemistry, 1-(prop-2-yn-1-yl)-N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]piperidine-4-carboxamide is investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its ability to undergo diverse chemical reactions.

Mechanism of Action

The mechanism of action of 1-(prop-2-yn-1-yl)-N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

    1-(prop-2-yn-1-yl)-N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]piperidine-4-carboxamide: can be compared to other piperidine derivatives with similar functional groups, such as:

Uniqueness: The presence of both the pyrazole and pyridine rings in this compound provides a unique combination of electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds that may lack one of these rings or have different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-prop-2-ynyl-N-(2-pyrazol-1-ylpyridin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-2-10-21-12-6-14(7-13-21)17(23)20-15-5-3-8-18-16(15)22-11-4-9-19-22/h1,3-5,8-9,11,14H,6-7,10,12-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWLMUHVWMARFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NC2=C(N=CC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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